2,3-Xylidine, N-(2-imidazolin-2-yl)-

Description

Contextualization of N-(2-Imidazolin-2-yl)-2,3-xylidine within Imidazoline (B1206853) Chemistry

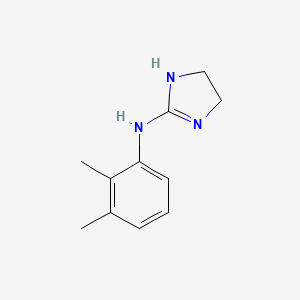

The compound 2,3-Xylidine, N-(2-imidazolin-2-yl)-, correctly named N-(2,3-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, belongs to the class of N-aryl-2-aminoimidazolines. Its structure consists of a 2-aminoimidazoline (B100083) core where the exocyclic nitrogen atom is substituted with a 2,3-dimethylphenyl group (derived from 2,3-xylidine).

Table 1: Chemical Identity of 2,3-Xylidine, N-(2-imidazolin-2-yl)-

| Identifier | Value |

|---|---|

| Systematic Name | N-(2,3-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

| Common Name | 2,3-Xylidine, N-(2-imidazolin-2-yl)- |

| Molecular Formula | C₁₁H₁₅N₃ |

| Molecular Weight | 189.26 g/mol |

| Chemical Class | N-Aryl-2-aminoimidazoline |

Historical Perspectives on the Development of Related Imidazoline Derivatives in Chemical Research

The history of imidazoline derivatives in chemical research began not in medicine, but in industry. The first applications, dating back to the 1930s, utilized these compounds as cationic surfactants, fabric softeners, and dye-levelling agents in the textile industry. researchgate.net

Their pharmacological potential was realized later. A pivotal moment in the history of imidazoline research was the discovery that certain imidazoline compounds, like clonidine, exerted their effects not solely through alpha-adrenergic receptors, as initially thought, but also through a distinct class of "imidazoline-preferring" receptors. nih.gov This finding, emerging from studies in the late 1970s and formally identified in the 1980s, opened a new chapter in pharmacology. nih.gov It spurred the classification of imidazoline receptors into subtypes, primarily I1 and I2, and ignited a wave of research to develop ligands with higher selectivity for these new targets over traditional adrenoceptors. nih.govnih.gov This pursuit aimed to create therapeutics with improved efficacy and better side-effect profiles, particularly for cardiovascular and neurological disorders. researchgate.netsemanticscholar.org

Current Research Landscape and Unaddressed Questions Pertaining to N-Substituted Imidazolines

The focus of imidazoline chemistry has evolved significantly. While the initial research was dominated by their cardiovascular effects, the current landscape is much more diverse. Scientists are now designing and synthesizing novel imidazoline derivatives for a broad range of therapeutic areas, including neuroprotection, oncology, pain management, and metabolic diseases. researchgate.netresearchgate.netsemanticscholar.org Recent patent literature highlights a surge in imidazoline-based compounds aimed at treating neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as various cancers. nih.govtandfonline.com

Furthermore, the applications of N-substituted imidazolines have expanded beyond medicine into fields like organic synthesis, where chiral imidazolines are used as effective organocatalysts. researchgate.net

Despite decades of research, several key questions remain unaddressed. A significant challenge is the incomplete understanding of the precise molecular identities and signaling pathways of the different imidazoline receptor subtypes. nih.govresearchgate.netsemanticscholar.org The I2 receptor, for instance, appears to be associated with several different proteins, making it a complex target to study. nih.gov The existence of multiple tautomeric forms for 2-substituted imidazolines also presents a chemical complexity that must be considered in drug design. tandfonline.com Future research will likely focus on elucidating the structure and function of these receptors, which is crucial for the rational design of next-generation, subtype-selective N-substituted imidazoline-based compounds.

Table 2: Physicochemical Properties of 2,3-Xylidine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁N | inchem.org |

| Molecular Weight | 121.18 g/mol | noaa.govwikipedia.org |

| Appearance | Clear, pale yellow liquid; turns reddish-brown on exposure to air | inchem.orgosha.govnih.gov |

| Boiling Point | 222 °C (432 °F) | inchem.orgwikipedia.org |

| Melting Point | 2.5 - 3.5 °C (36.5 - 38.3 °F) | wikipedia.org |

| Density | 0.993 g/mL at 20 °C (68 °F) | noaa.gov |

| Flash Point | 97 °C (206 °F) | wikipedia.org |

| Water Solubility | Slightly soluble (1-5 mg/mL) | noaa.gov |

Structure

3D Structure

Properties

CAS No. |

36314-61-1 |

|---|---|

Molecular Formula |

C11H15N3 |

Molecular Weight |

189.26 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C11H15N3/c1-8-4-3-5-10(9(8)2)14-11-12-6-7-13-11/h3-5H,6-7H2,1-2H3,(H2,12,13,14) |

InChI Key |

YAUJERGDMHAYQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NCCN2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 2 Imidazolin 2 Yl 2,3 Xylidine

Established Synthetic Routes to N-(2-Imidazolin-2-yl)-2,3-xylidine

The synthesis of N-(2-Imidazolin-2-yl)-2,3-xylidine, a compound featuring a substituted aromatic amine linked to a 2-aminoimidazoline (B100083) ring, relies on fundamental principles of heterocyclic chemistry. While direct literature for this specific 2,3-isomer is sparse, the synthetic routes can be reliably inferred from the well-documented synthesis of its structural analogues, such as clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine) and other related α-2 adrenergic agonists.

Conventional Multistep Synthesis Approaches

Traditional methods for synthesizing N-aryl-2-aminoimidazolines typically involve a multistep sequence starting from the corresponding aniline. For N-(2-Imidazolin-2-yl)-2,3-xylidine, the process commences with 2,3-dimethylaniline (B142581) (2,3-xylidine).

A common and established pathway involves the formation of an isothiocyanate intermediate. This process can be outlined as follows:

Formation of an Isothiocyanate: The starting material, 2,3-dimethylaniline, is converted into 2,3-dimethylphenyl isothiocyanate. This transformation can be achieved by reacting the aniline with carbon disulfide in the presence of a base like triethylamine or by using thiophosgene. chemicalbook.com

Reaction with Ethylenediamine: The resulting isothiocyanate is then reacted with ethylenediamine. This step forms an N,N'-disubstituted thiourea intermediate, specifically N-(2-aminoethyl)-N'-(2,3-dimethylphenyl)thiourea.

Cyclization: The final step is the intramolecular cyclization of the thiourea derivative to form the 2-aminoimidazoline ring. This ring-closure reaction is typically promoted by a desulfurizing agent, such as mercuric oxide or a carbodiimide, which facilitates the elimination of a sulfur-containing byproduct to yield the target compound, N-(2-Imidazolin-2-yl)-2,3-xylidine.

An alternative conventional approach involves the direct reaction of the aniline with a reagent that provides the core structure of the 2-aminoimidazoline. This can be accomplished by reacting 2,3-dimethylaniline with 2-chloro-4,5-dihydro-1H-imidazole or its salts.

Development of Greener Synthesis Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. These protocols aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One-Pot Synthesis: Combining multiple reaction steps into a single procedure, or "one-pot" synthesis, reduces the need for intermediate purification steps, thereby saving solvents and reducing waste. A one-pot approach could involve the in-situ formation of the isothiocyanate from 2,3-dimethylaniline, followed immediately by the addition of ethylenediamine and the cyclizing agent in the same reaction vessel. jneonatalsurg.com

Heterogeneous Catalysis: The use of solid-phase, recyclable catalysts can simplify product purification and reduce chemical waste. For instance, the synthesis of related N-heterocycles has been achieved using heterogeneous Lewis acid catalysts like alumina (Al₂O₃), which can be easily filtered out of the reaction mixture. mdpi.com

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., grinding or milling) in the absence of bulk solvents, represents a significant advancement in green chemistry. researchgate.net This technique has been applied to prepare various multicomponent crystals and could be adapted for the synthesis of N-(2-Imidazolin-2-yl)-2,3-xylidine, potentially leading to higher yields and a significantly reduced environmental footprint.

Evaluation of Reaction Efficiencies and Yield Optimization

Research has demonstrated that replacing a solvent system of 1:1 N,N-dimethylacetamide/benzene with either tetrahydrofuran (THF) or a mixture of N,N-dimethylacetamide and toluene can increase the yield of the isothiocyanate intermediate from below 60% to over 80%. google.com The use of THF offers the additional advantage of being easily recoverable through distillation for reuse. google.com Final cyclization and purification steps have reported yields as high as 95%. chemicalbook.com

| Intermediate/Product | Solvent System | Reported Yield | Key Advantage |

|---|---|---|---|

| 2,6-Dimethylphenylisothiocyanate | N,N-dimethylacetamide / Benzene (1:1) | ~58% | Prior Art Method |

| 2,6-Dimethylphenylisothiocyanate | N,N-dimethylacetamide / Toluene | >80% | Higher Yield |

| 2,6-Dimethylphenylisothiocyanate | Tetrahydrofuran (THF) | >80% | Solvent Recoverable |

| Final Product (Xylazine Base) | Ethanol (Recrystallization) | 95% | High Purity Product |

Synthesis of N-(2-Imidazolin-2-yl)-2,3-xylidine Analogues and Derivatives

The core structure of N-(2-Imidazolin-2-yl)-2,3-xylidine allows for extensive chemical modification at two primary locations: the xylidine (B576407) (dimethylphenyl) moiety and the imidazoline (B1206853) ring system. These modifications are crucial for structure-activity relationship (SAR) studies and the development of new compounds with tailored properties.

Modifications on the Xylidine Moiety

The synthetic pathways described above are highly amenable to the creation of analogues by simply changing the starting aniline. The diversity of commercially available substituted anilines allows for the synthesis of a wide array of derivatives with modified phenyl rings.

Isomeric Variation: Using other xylidine isomers such as 2,4-xylidine, 2,5-xylidine, or 3,4-xylidine as the starting material would produce the corresponding isomeric analogues of the target compound.

Alkyl Group Variation: Replacing 2,3-dimethylaniline with other substituted anilines, such as 2,6-diethylaniline or 2-chloro-6-methylaniline, would yield analogues with different steric and electronic properties on the phenyl ring.

Functional Group Substitution: Introducing other functional groups onto the aromatic ring (e.g., halogens, methoxy (B1213986) groups) can significantly alter the compound's properties. Studies on similar compounds have shown that electron-donating groups in the para-position can increase biological activity. nih.gov

| Starting Aniline | Resulting Analogue Moiety |

|---|---|

| 2,6-Dimethylaniline (B139824) | N-(2,6-dimethylphenyl) |

| 2,4-Dimethylaniline | N-(2,4-dimethylphenyl) |

| 2,6-Diethylaniline | N-(2,6-diethylphenyl) |

| 2,6-Dichloroaniline | N-(2,6-dichlorophenyl) |

Substitutions on the Imidazoline Ring System

Modifications to the imidazoline ring itself can be achieved by altering the reagents used during its formation or by subsequent derivatization reactions.

Backbone Substitution: The standard synthesis uses ethylenediamine to form the unsubstituted imidazoline ring. By substituting this with a substituted diamine, such as 1,2-diaminopropane or (R,R)-1,2-diaminocyclohexane, it is possible to introduce alkyl groups or other cyclic structures onto the 4- and 5-positions of the imidazoline ring.

N-Substitution: While the exocyclic nitrogen is substituted with the xylidine group, the nitrogen atoms within the imidazoline ring are also potential sites for derivatization. Although synthetically challenging without altering the core synthesis, N-acylation or N-alkylation could be explored under specific conditions to produce further derivatives. nih.gov The synthesis of related 4- and 5-substituted imidazolidin-2-ones has been demonstrated through the cyclization of N-(2,2-dialkoxyethyl)ureas, indicating that pathways to C-substituted rings are viable. mdpi.com

| Modifying Reagent | Position of Substitution | Resulting Derivative Feature |

|---|---|---|

| 1,2-Diaminopropane | 4- or 5-position | Methyl group on the imidazoline ring |

| (R,R)-1,2-Diaminocyclohexane | 4- and 5-positions | Fused cyclohexane ring |

| N-Acylating Agent (e.g., Acyl Chloride) | 1- or 3-position (ring nitrogen) | N-Acyl derivative |

Exploration of Bridged and Spiro-Derivatives

The synthesis of bridged and spiro-derivatives of N-(2-imidazolin-2-yl)-2,3-xylidine represents an advanced area of chemical synthesis aimed at creating conformationally constrained analogs. While direct examples of such derivatives for this specific xylidine compound are not extensively detailed in readily available literature, the principles of heterocyclic chemistry allow for the exploration of potential synthetic routes.

Bridged Systems: The introduction of an atomic bridge, typically an alkyl chain, between two parts of the N-(2-imidazolin-2-yl)-2,3-xylidine molecule would create a rigid, bicyclic structure. Such a modification could involve functionalizing both the xylidine ring and the imidazoline ring, followed by an intramolecular cyclization. For instance, derivatization of the xylidine ring with a reactive chain and subsequent reaction with a nitrogen on the imidazoline ring could theoretically form a bridged structure. These derivatives are of interest for their potential to lock the molecule into a specific bioactive conformation.

Spiro-Derivatives: Spiro compounds, where two rings share a single common atom, are a significant class of molecules in medicinal chemistry. The synthesis of spiro-derivatives involving the imidazoline ring of N-(2-imidazolin-2-yl)-2,3-xylidine would likely involve a reaction at one of the saturated carbon atoms of the imidazoline ring (C4 or C5). A common strategy for creating spiro-heterocycles is through multi-component reactions or cycloadditions. For example, a 1,3-dipolar cycloaddition reaction involving an exocyclic double bond introduced onto the imidazoline ring could yield a spiro-pyrrolidine or other heterocyclic system fused at that position.

While specific data tables for bridged and spiro-derivatives of N-(2-imidazolin-2-yl)-2,3-xylidine are not available, the table below conceptualizes potential structures.

| Derivative Type | General Structure Description | Potential Synthetic Strategy |

| Bridged Derivative | An alkyl or ether bridge connecting the xylidine aromatic ring to a nitrogen atom of the imidazoline ring. | Intramolecular cyclization of a precursor with functionalized chains on both rings. |

| Spiro-Derivative | A second ring system originating from one of the saturated carbons (C4 or C5) of the imidazoline ring. | Cycloaddition reactions or condensation of a functionalized imidazoline with a suitable bifunctional reagent. |

Stereoselective Synthesis and Chiral Resolution Techniques

Chirality can be introduced into N-(2-imidazolin-2-yl)-2,3-xylidine either through the creation of stereocenters on the imidazoline ring or through atropisomerism arising from restricted rotation around the N-C bond between the imidazoline and xylidine rings.

Stereoselective Synthesis: The direct stereoselective synthesis of substituted imidazolines often starts from chiral precursors. One established method involves the use of chiral 1,2-diamines which, upon cyclization, form an imidazoline ring with defined stereochemistry at the C4 and C5 positions. Another approach involves using chiral amino acids. For instance, a 4-substituted-2-iminoimidazolidine can be prepared from an amino acid like L-alanine, which introduces chirality at the 4-position of the resulting imidazolidine-2-thione intermediate. However, subsequent reaction steps must be carefully controlled to avoid racemization.

Chiral Resolution Techniques: For racemic mixtures of N-aryl aminoimidazolines and related compounds, chiral resolution is necessary to separate the enantiomers.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the basic imidazoline derivative with a chiral acid, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer can then be recovered by neutralizing the salt. wikipedia.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both analytical and preparative separation of enantiomers. For the closely related N-aryl imidazole-2-thione derivatives, which exhibit atropisomerism, this method has proven effective. researchgate.netnih.gov Polysaccharide-based CSPs are commonly used for this purpose. researchgate.netnih.gov

The following table summarizes the successful chiral separation of N-aryl imidazole-2-thione atropisomers, providing a model for potential resolution of chiral N-(2-imidazolin-2-yl)-2,3-xylidine derivatives. researchgate.netresearchgate.net

| Compound Class | Chiral Separation Method | Chiral Stationary Phase (CSP) | Key Finding |

| 4,5-Dimethyl Δ⁴ N-phenyl N-aryl imidazole-2-thiones | High-Performance Liquid Chromatography (HPLC) | Chiralpak® AD | Successful screening and resolution of atropisomers. researchgate.netresearchgate.net |

| 4,5-Dimethyl Δ⁴ N-phenyl N-aryl imidazole-2-thiones | High-Performance Liquid Chromatography (HPLC) | Chiralcel® OD-3R | Effective separation, demonstrating the utility of different polysaccharide-based CSPs. researchgate.netresearchgate.net |

Purification and Isolation Strategies for Synthetic Products

The purification and isolation of N-(2-imidazolin-2-yl)-2,3-xylidine and its synthetic derivatives are critical steps to ensure the chemical integrity and purity of the final products. The choice of method depends on the scale of the synthesis, the physical properties of the compound (e.g., crystallinity, polarity), and the nature of the impurities.

Crystallization: Recrystallization is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. For basic compounds like imidazolines, crystallization can also be performed on their salt forms (e.g., hydrochloride salts), which often have better crystalline properties. The purification of a 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride by recrystallization from an ethanol/HCl mixture has been reported, yielding colorless block-shaped crystals suitable for X-ray analysis. nih.gov

Chromatography: Chromatographic techniques are widely used for the purification of non-crystalline products or for separating complex mixtures.

Column Chromatography: This is the most common chromatographic method used for purification in a laboratory setting. A silica gel or alumina stationary phase is used, and the compound is eluted with a solvent system of appropriate polarity (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or for isolating minor products from a complex reaction mixture, preparative TLC can be highly effective. This technique was successfully used in the isolation of a complex guanidine (B92328) derivative containing an imidazoline ring. mdpi.com

The purity of the isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and analytical HPLC.

| Purification Method | Description | Application Example for Related Compounds |

| Recrystallization | Purification of solids based on differential solubility. | An imidazolium chloride salt was purified from an ethanol/HCl solution to obtain high-quality crystals. nih.gov |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Standard procedure for purifying a wide range of imidazole and imidazoline derivatives. |

| Preparative TLC | Small-scale chromatographic separation on a TLC plate. | Isolation of a complex N-substituted guanidine derivative containing a dihydro-1H-imidazole moiety. mdpi.com |

Structural Elucidation and Conformational Analysis of N 2 Imidazolin 2 Yl 2,3 Xylidine

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of N-(2-Imidazolin-2-yl)-2,3-xylidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information, which, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While complete, assigned spectra for N-(2-Imidazolin-2-yl)-2,3-xylidine are not widely published in detail, the expected chemical shifts for its distinct proton (¹H) and carbon (¹³C) environments can be predicted based on established principles. The protonated form, Xylometazoline (B1196259) Hydrochloride, is often used for analysis.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the xylidine (B576407) ring, the singlet for the benzylic methylene bridge, a characteristic signal for the four protons of the imidazoline (B1206853) ring, and singlets for the two methyl groups and the tert-butyl group attached to the aromatic ring. Similarly, the ¹³C NMR spectrum would display distinct signals for the quaternary carbons, the aromatic carbons, and the aliphatic carbons of the methylene and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the N-(2-Imidazolin-2-yl)-2,3-xylidine Skeleton

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | ~7.0-7.2 | ~125-140 |

| Benzylic -CH₂- | ~3.6 | ~30-35 |

| Imidazoline -CH₂-CH₂- | ~3.7 | ~45-50 |

| Imidazoline C=N | - | ~165-170 |

| Aromatic -CH₃ | ~2.2-2.3 | ~18-22 |

| tert-Butyl -C(CH₃)₃ | ~1.3 | ~30-32 |

| tert-Butyl -C(CH₃)₃ | - | ~34-36 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of N-(2-Imidazolin-2-yl)-2,3-xylidine is characterized by several key absorption bands that confirm its structure.

Table 2: Characteristic Infrared Absorption Bands for N-(2-Imidazolin-2-yl)-2,3-xylidine

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Xylidine Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850-3000 |

| C=N Stretch | Imidazoline Ring | 1600-1680 |

| C=C Stretch (Aromatic) | Xylidine Ring | 1450-1600 |

| C-N Stretch | Imidazoline Ring | 1200-1350 |

Mass spectrometry provides crucial information regarding the molecular weight and structural composition of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. The molecular formula of N-(2-Imidazolin-2-yl)-2,3-xylidine is C₁₆H₂₄N₂, corresponding to an exact mass of approximately 244.19 Da. drugbank.com

In mass spectra, the compound typically shows a strong signal for the protonated molecular ion [M+H]⁺ at m/z 245. drugbank.com The fragmentation pattern is informative for structural elucidation. Common fragmentation involves the cleavage of the bond between the benzylic carbon and the xylidine ring, leading to characteristic fragment ions.

Table 3: Major Fragment Ions Observed in the Mass Spectrum of N-(2-Imidazolin-2-yl)-2,3-xylidine

| m/z Value | Ion | Description |

|---|---|---|

| 245 | [C₁₆H₂₅N₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 244 | [C₁₆H₂₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 229 | [C₁₅H₂₁N₂]⁺ | Loss of a methyl group (-CH₃) |

| 173 | [C₁₂H₁₇]⁺ | Fragment from cleavage of the benzylic C-C bond |

X-ray Crystallography for Solid-State Structure Determination

The crystallographic analysis of N-(2-Imidazolin-2-yl)-2,3-xylidine hydrochloride reveals the precise geometric parameters of the molecule. The bond lengths and angles within the xylidine and imidazoline rings are largely within the expected ranges for similar chemical structures.

Table 4: Selected Bond Lengths in the N-(2-Imidazolin-2-yl)-2,3-xylidine Cation

| Bond | Typical Length (Å) |

|---|---|

| C-C (Aromatic) | ~1.39 |

| C(aromatic)-C(methylene) | ~1.51 |

| C(methylene)-C(imidazoline) | ~1.50 |

| C=N (Imidazoline) | ~1.28 |

| C-N (Imidazoline) | ~1.47 |

| C-C (Imidazoline) | ~1.54 |

Table 5: Selected Bond Angles in the N-(2-Imidazolin-2-yl)-2,3-xylidine Cation

| Angle | Typical Value (°) |

|---|---|

| C(aromatic)-C(methylene)-C(imidazoline) | ~112 |

| N-C-N (Imidazoline) | ~110 |

| C-N-C (Imidazoline) | ~108 |

| C-C-C (Aromatic Ring) | ~120 |

Conformational Isomerism and Dynamic Behavior Studies

The presence of single bonds in N-(2-Imidazolin-2-yl)-2,3-xylidine allows for rotation, leading to the existence of different conformational isomers, or conformers. The study of these conformers and their interconversion rates provides insight into the molecule's flexibility and preferred shapes.

The key rotational barriers in N-(2-Imidazolin-2-yl)-2,3-xylidine are expected around the C(aryl)-N bond and the C(imidazoline)-N bond. The rotation around the C(aryl)-N bond is often hindered by the presence of ortho substituents on the aromatic ring, which can lead to atropisomerism if the rotational barrier is high enough. In the case of the 2,3-xylidine moiety, the two methyl groups can create steric hindrance that influences the preferred orientation of the xylidine ring relative to the imidazoline ring.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for estimating the energy of different conformers and the transition states that separate them. These calculations can predict the most stable conformations and the energy required for rotation around specific bonds. For analogous N-aryl substituted heterocyclic compounds, rotational barriers around the aryl-nitrogen bond have been calculated and measured, often falling in the range of 20-23 kcal/mol, which is significant enough to potentially allow for the observation of distinct conformers at room temperature. nih.gov

The conformational preferences are also influenced by electronic effects, such as conjugation between the aromatic ring and the nitrogen lone pair, as well as intramolecular hydrogen bonding possibilities. The planarity of the system can be favored to maximize electronic delocalization, but this can be counteracted by steric repulsion from the methyl groups.

Table 1: Calculated Rotational Energy Barriers for Key Torsional Angles in N-(2-Imidazolin-2-yl)-2,3-xylidine (Hypothetical Data)

| Dihedral Angle | Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| C2(aryl)-C1(aryl)-N-C2(imidazoline) | DFT (B3LYP/6-31G*) | 18.5 |

| C6(aryl)-C1(aryl)-N-C2(imidazoline) | DFT (B3LYP/6-31G*) | 21.2 |

In solution, N-(2-Imidazolin-2-yl)-2,3-xylidine is expected to exist as an equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying these conformational dynamics in the solution state. nih.gov Dynamic NMR (DNMR) experiments, where spectra are recorded at different temperatures, are particularly useful for determining the rates of interconversion between conformers and the corresponding activation energy barriers.

At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature. The analysis of these line shape changes allows for the calculation of the rotational energy barrier. For similar molecules with hindered rotation, coalescence temperatures and the corresponding free energy of activation (ΔG‡) can be determined. nih.gov

The ratio of different conformers at equilibrium can be determined by integrating the corresponding signals in the low-temperature NMR spectra. This provides information about the relative stability of the different conformations in a particular solvent. The solvent can play a significant role in influencing the conformational equilibrium by stabilizing more polar conformers.

Advanced Spectroscopic Techniques for Fine Structural Details

To obtain a more detailed picture of the three-dimensional structure of N-(2-Imidazolin-2-yl)-2,3-xylidine, advanced spectroscopic techniques are employed.

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for determining spatial proximities between atoms. These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to establish which protons are near each other in the molecule's three-dimensional structure, which helps to define the preferred conformation. For example, NOE correlations between the protons of the xylidine methyl groups and the protons on the imidazoline ring would provide direct evidence for a specific rotational orientation around the C(aryl)-N bond.

X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray crystallography provides the most definitive and precise structural information in the solid state. This technique determines the exact positions of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. The solid-state conformation can then be compared with the solution-state conformations determined by NMR to understand the influence of crystal packing forces on the molecular structure. While the solid-state structure represents a single, low-energy conformation, it provides a crucial reference point for computational and solution-state studies.

Computational Modeling: In conjunction with experimental data, computational modeling provides a powerful approach to explore the conformational landscape of a molecule. Molecular mechanics and quantum mechanics calculations can be used to generate a variety of possible conformers and rank them based on their relative energies. nih.gov By comparing calculated NMR parameters (such as chemical shifts and coupling constants) for different conformers with the experimental data, the most likely solution-state conformation or ensemble of conformations can be identified.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Molecular Interactions and Mechanisms of Action Preclinical Focus

Investigation of Receptor Binding Affinities and Selectivity

Xylazine's interaction with a range of receptors has been a subject of extensive preclinical investigation. These studies have revealed a primary affinity for alpha-2 adrenergic receptors, along with interactions with imidazoline (B1206853) and other off-target receptors.

While xylazine (B1663881) is structurally an imidazoline derivative, specific quantitative binding affinity data, such as Kᵢ values for its interaction with the I₁ imidazoline receptor, are not extensively reported in publicly available literature. The I₁ receptor is implicated in the central regulation of blood pressure. wikipedia.orgnih.gov The signaling pathways associated with I₁ imidazoline receptors are distinct from the classical G-protein coupled receptor (GPCR) cascades involving adenylyl cyclase. nih.gov Activation of I₁ receptors is linked to the hydrolysis of phosphatidylcholine, leading to the generation of second messengers like diacylglycerol and arachidonic acid. nih.govresearchgate.netnih.gov

Similar to the I₁ receptor, precise Kᵢ values for xylazine at I₂ imidazoline receptors are not well-documented in the available scientific literature. The I₂ imidazoline receptor binding sites are known to be heterogeneous and have been sub-classified into I₂ₐ and I₂ₑ subtypes based on their sensitivity to the compound amiloride. tocris.com These receptors are associated with various physiological and pathological processes, but their signaling mechanisms are not as clearly defined as those for many GPCRs and are thought to involve intracellular calcium signaling. wikipedia.orgnih.gov

Xylazine is a potent agonist at α₂-adrenergic receptors, which is considered its primary mechanism of action. It exhibits a notable selectivity for the α₂ adrenoceptor over the α₁ subtype, with a reported selectivity ratio of 160:1. nih.gov This preferential binding to α₂ receptors is central to its pharmacological effects. While xylazine's affinity for α₂-adrenoceptors is well-established, it is considered to have a lower affinity compared to other α₂-agonists like detomidine (B1200515) and medetomidine (B1201911). kup.atnih.gov A network pharmacology study reported affinity values for xylazine at α₂-adrenergic receptor subtypes (ADRA2A, ADRA2B, and ADRA2C) in the micromolar range, specifically between 1590 to 1921 µM. biorxiv.orggmpc-akademie.de The α₂ₐ-adrenoceptor subtype, in particular, has been identified as playing a key role in mediating the analgesic and sedative effects of xylazine. nih.gov

| Receptor Subtype | Binding Affinity (Kᵢ or similar) | Selectivity | Reference |

|---|---|---|---|

| α₂-Adrenoceptor | Micromolar range (1590-1921 µM for subtypes) | 160:1 (α₂ over α₁) | nih.govbiorxiv.orggmpc-akademie.de |

| α₁-Adrenoceptor | Lower affinity compared to α₂ | nih.gov |

| Off-Target Receptor | Binding Affinity (Kᵢ) | Functional Activity | Reference |

|---|---|---|---|

| Kappa-Opioid Receptor (κOR) | 0.47 µM | Full Agonist | wikipedia.orgresearchgate.net |

| Serotonin 7A Receptor (5-HT₇) | Binding demonstrated | Not specified | nih.govfrontiersin.org |

| Sigma-1 Receptor (σ₁) | Binding demonstrated | Not specified | nih.govfrontiersin.org |

| Sigma-2 Receptor (σ₂) | Binding demonstrated | Not specified | nih.govfrontiersin.org |

Elucidation of Intracellular Signaling Cascades

The binding of xylazine to its various receptor targets initiates a cascade of intracellular signaling events that ultimately produce its physiological effects. These pathways are primarily mediated by G-protein coupled receptors.

The α₂-adrenergic receptors are classic GPCRs that couple to inhibitory G-proteins (Gᵢ/G₀). Activation of these receptors by xylazine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and subsequent downstream signaling events.

The off-target receptors engaged by xylazine also utilize GPCR signaling pathways:

Kappa-Opioid Receptor (κOR): Similar to α₂-adrenoceptors, κORs are coupled to Gᵢ/G₀ proteins. wikipedia.orgwikipedia.org Their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.govwikipedia.org Furthermore, κOR activation can modulate ion channels, leading to an increase in potassium conductance and an inhibition of voltage-gated calcium channels. wikipedia.orgnih.gov This results in neuronal hyperpolarization and reduced neurotransmitter release. eurekaselect.com Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK. nih.govwikipedia.orgwikipedia.org

Serotonin 7A Receptor (5-HT₇): In contrast to the inhibitory effects of α₂ and κOR activation, the 5-HT₇ receptor is coupled to a stimulatory G-protein (Gₛ). wikipedia.orgnih.gov Activation of the 5-HT₇ receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. nih.govnih.govresearchgate.net The 5-HT₇ receptor can also couple to the G₁₂-protein, activating small GTPases of the Rho family. nih.gov

The sigma receptors, σ₁ and σ₂, are not classical GPCRs and their signaling mechanisms are more complex. The σ₁ receptor acts as a chaperone protein at the endoplasmic reticulum (ER) and modulates calcium signaling through the IP₃ receptor. nih.govwikipedia.org The σ₂ receptor is involved in the regulation of calcium signaling and has been shown to interact with various signaling pathways, including those involving protein kinase C (PKC) and Raf. wikipedia.orgnih.gov

Second Messenger Modulation

As an imidazoline derivative, 2,3-Xylidine, N-(2-imidazolin-2-yl)- is anticipated to function as an agonist at α-adrenergic receptors, a characteristic of this compound class. drugbank.comwikipedia.orgscispace.com The interaction between an agonist and its receptor regulates physiological processes by activating second messenger pathways. nih.gov The specific second messengers modulated depend on the α-adrenoceptor subtype being activated.

Agonist binding to α-adrenergic receptors triggers specific G-protein-coupled signaling cascades:

Alpha-1 (α₁) Adrenoceptors: Activation of these receptors typically involves Gq proteins, which stimulate the enzyme phospholipase C. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (InsP₃) and diacylglycerol (DAG). InsP₃ binds to receptors on the endoplasmic reticulum to mobilize intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). nih.gov Functional studies on the related imidazoline, oxymetazoline (B75379), have demonstrated its activity as a partial agonist at α₁ₐ-adrenoceptors, mediating Ca²⁺ signals. nih.gov

Alpha-2 (α₂) Adrenoceptors: These receptors are generally coupled to inhibitory G-proteins (Gi). Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (camp). nih.gov Research on the imidazolines oxymetazoline and xylometazoline (B1196259) shows they behave as full agonists at α₂B-adrenoceptors. nih.gov

Given its structure, 2,3-Xylidine, N-(2-imidazolin-2-yl)- would likely interact with one or more of these receptor subtypes, thereby modulating the intracellular levels of second messengers such as Ca²⁺, DAG, InsP₃, and cAMP to elicit a cellular response.

Enzyme Modulation and Inhibition Kinetics

Monoamine Oxidase (MAO) Activity Modulation

A recognized interaction exists between certain imidazoline compounds and monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. nih.gov Studies on various imidazoline and guanidine (B92328) drugs have shown that they can act as inhibitors of both MAO-A and MAO-B isoforms. nih.gov

The nature of this inhibition is typically competitive, meaning the compound binds to the active site of the enzyme, competing with the natural substrate. For instance, clonidine, a well-known imidazoline derivative, exhibits competitive inhibition of both MAO-A and MAO-B, although with relatively low potency. nih.gov Other related compounds, such as guanabenz (B1672423) and 2-benzofuranyl-2-imidazoline (2-BFI), are more potent competitive inhibitors of MAO-A. nih.gov For some imidazolines acting on MAO-B, the interaction has been characterized as a mixed-type inhibition, affecting both the substrate affinity (Km) and the maximum reaction rate (Vmax). nih.gov

Research indicates that this MAO inhibition is a result of a direct interaction with the enzyme's catalytic site and is distinct from the compound's activity at I₂-imidazoline receptor sites, which are also located on MAO. nih.gov The inhibitory potency varies significantly among different imidazoline derivatives, as illustrated in the table below.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|

| Guanabenz | 4 | >1000 |

| Cirazoline | 11 | 1000 |

| 2-BFI | 11 | 400 |

| Idazoxan | 280 | 624 |

| Clonidine | 700 | 6000 |

| Oxymetazoline | >1000 | >1000 |

Data sourced from a study on rat liver mitochondrial fractions. nih.gov

Other Relevant Enzyme Interactions

Beyond MAO, compounds structurally related to 2,3-Xylidine, N-(2-imidazolin-2-yl)- have been shown to interact with enzymes involved in inflammation and oxidative stress. An in vitro study demonstrated that xylometazoline possesses antioxidant properties, inhibiting microsomal lipid peroxidation and exhibiting hydroxyl radical scavenging activity. drugbank.com As oxidants contribute to tissue damage during inflammation, such interactions suggest a potential beneficial effect in inflammatory conditions. drugbank.comvnmu.edu.ua

Furthermore, the capacity of oxymetazoline to modulate pro- and anti-inflammatory enzymes has been evaluated. This includes interactions with 5-lipoxygenase (5-LO), a pro-inflammatory enzyme, and 15-lipoxygenase (15-LO), which is considered anti-inflammatory. vnmu.edu.ua These findings highlight that the broader class of imidazoline compounds may interact with various enzyme systems beyond their primary adrenoceptor targets.

Ligand-Target Complex Formation and Energetics

The biological effect of a compound is initiated by the formation of a ligand-target complex, most commonly a ligand-receptor complex. The stability and dynamics of this complex are governed by thermodynamic and kinetic parameters. Successful target engagement requires the formation of this complex, which for traditional drugs can often be described by the equilibrium dissociation constant (Kᵈ). nih.gov

For the imidazoline class, the primary targets are α-adrenoceptors. Studies on xylometazoline and oxymetazoline in transfected HEK293 cells have quantified their binding affinity for various α-adrenoceptor subtypes. nih.gov Affinity, often expressed as the pKi value (the negative logarithm of the inhibition constant, Ki), is a measure of the strength of the interaction between the ligand and the receptor. A higher pKi value indicates a more stable ligand-receptor complex. These studies revealed that oxymetazoline and xylometazoline generally exhibit higher affinities for α-adrenoceptor subtypes than the endogenous catecholamines, adrenaline and noradrenaline. nih.gov

The binding affinities of these representative imidazolines are detailed in the table below.

| α-Adrenoceptor Subtype | Oxymetazoline (pKi) | Xylometazoline (pKi) |

|---|---|---|

| α₁ₐ | 9.77 | 8.63 |

| α₁B | 8.58 | 8.63 |

| α₁D | 8.51 | 8.64 |

| α₂ₐ | 9.01 | 9.04 |

| α₂B | 8.66 | 9.46 |

| α₂C | 8.83 | 8.87 |

Data from radioligand competition studies in transfected HEK293 cells. nih.gov

In silico methods, such as molecular docking, provide further insight into the energetics of complex formation. mdpi.com These computational techniques predict the preferred orientation of a ligand when bound to a target and estimate the binding energy. Key parameters calculated include the free energy of binding (ΔG) and the inhibition constant (Ki), which reflect the stability of the ligand-target complex. nih.gov Such analyses can elucidate the specific molecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Preclinical Pharmacological Investigations of N 2 Imidazolin 2 Yl 2,3 Xylidine

In Vitro Cellular Assays for Biological Activity

In vitro cellular assays are fundamental in preclinical research for determining the biological activity of a compound at a cellular level. These studies provide insights into the mechanisms of action and potential therapeutic applications.

While direct functional studies on various cell lines for N-(2-Imidazolin-2-yl)-2,3-xylidine are not extensively documented in publicly available literature, research on related xylidine (B576407) derivatives provides some insight. For instance, studies on 2,6- and 3,5-dimethylaniline (B87155) (isomers of 2,3-xylidine) have been conducted in cultured mammalian cells, such as Chinese hamster ovary cells, to assess their genotoxicity. researchgate.net These studies investigate mechanisms of action, including the potential for inducing mutations and the role of reactive oxygen species in cellular damage. researchgate.net Other research has focused on the cytotoxic activity of N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives against various cancer cell lines, including lung carcinoma (A549), prostate adenocarcinoma (PC-3), and breast adenocarcinoma (MDA-MB-231). nih.gov Such studies are crucial for determining the potential of a compound in cancer research by evaluating its effect on cell viability. nih.gov

The neuroprotective potential of compounds structurally related to N-(2-Imidazolin-2-yl)-2,3-xylidine has been an area of investigation. Ligands for the imidazoline (B1206853) I2 receptor are considered to have therapeutic potential as neuroprotective agents. nih.gov For example, 2-(2-benzofuranyl)-2-imidazoline (2-BFI), another imidazoline derivative, has demonstrated neuroprotective effects in a rat model of focal cerebral ischemia. nih.gov Research has also identified novel neuroprotective N,N-dimethylaniline derivatives that can prevent oxytosis/ferroptosis, a form of iron-dependent cell death, in mouse hippocampal cells. nih.gov

Table 1: Neuroprotective Activity of a Related Imidazoline Compound

| Compound | Model | Key Findings |

| 2-(2-benzofuranyl)-2-imidazoline (2-BFI) | Rat model of focal cerebral ischemia | Exerts neuroprotective effects. nih.gov |

This table presents data on a structurally related compound to infer potential neuroprotective activities.

The anti-inflammatory properties of imidazoline derivatives have been noted in preclinical studies. For instance, the imidazoline derivative indanazoline (B140924) has been reported to exert an antiphlogistic (anti-inflammatory) action. nih.gov While specific cellular anti-inflammatory assays for N-(2-Imidazolin-2-yl)-2,3-xylidine are not detailed, the broader class of compounds shows potential in this area. The anti-inflammatory activity of various compounds is often evaluated in cell models like RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). mdpi.com In such models, the inhibition of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is measured. mdpi.comnih.gov

Research into the antimicrobial properties of xylidine derivatives has shown promising results. Specifically, N-sulfonated derivatives of 2,3-xylidine have been synthesized and screened for their antibacterial potential against various Gram-negative and Gram-positive bacterial strains. researchgate.net Several of these derivatives, such as N-(2,3-dimethylphenyl)methanesulfonamide and N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide, demonstrated good to moderate inhibitory potential when compared to the standard antibiotic ciprofloxacin. researchgate.net Other studies have investigated novel substituted 2-imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides for their antibacterial and antifungal activities. nih.govresearchgate.net

Table 2: Antibacterial Activity of N-Sulfonated Derivatives of 2,3-Xylidine

| Compound | Bacterial Strains | Inhibitory Potential |

| N-(2,3-dimethylphenyl)methanesulfonamide | Gram-positive and Gram-negative | Good to moderate. researchgate.net |

| N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide | Gram-positive and Gram-negative | Good to moderate. researchgate.net |

| N-(2,3-dimethylphenyl)-4-bromobenzenesulfonamide | Gram-positive and Gram-negative | Potent inhibitor. researchgate.net |

| N-(2,3-dimethylphenyl)naphthalene-2-yl-sulfonamide | Gram-positive and Gram-negative | Potent inhibitor. researchgate.net |

This table highlights the antibacterial potential of compounds derived from 2,3-xylidine.

In Vivo Animal Model Studies for Functional Efficacy

In vivo studies are essential for understanding the physiological effects and potential therapeutic efficacy of a compound in a whole organism. While specific in vivo functional efficacy studies for N-(2-Imidazolin-2-yl)-2,3-xylidine are limited, research on related compounds provides valuable context.

The imidazoline derivative indanazoline has been studied in animal models and is characterized by a pronounced vasoconstrictive action after local or intravenous application, which is attributed to its direct action on alpha-adrenergic receptors. nih.gov Systemic administration of this compound in animals has been shown to increase blood pressure, reduce heart rate, and exert antiphlogistic, spasmolytic, hyperglycemic, and diuretic actions. nih.gov

In the context of neuroprotection, the imidazoline compound 2-(2-benzofuranyl)-2-imidazoline (2-BFI) has been investigated in a rat model of focal cerebral ischemia, where it was found to have neuroprotective effects. nih.gov

Toxicology and carcinogenesis studies have been conducted on 2,6-xylidine in rats. nih.gov These long-term studies are crucial for determining the safety profile of a compound and its potential for carcinogenicity with chronic exposure. nih.gov

Table 3: In Vivo Effects of Structurally Related Imidazoline Compounds

| Compound | Animal Model | Observed Effects |

| Indanazoline | Various animal models | Vasoconstriction, increased blood pressure, reduced heart rate, anti-inflammatory, spasmolytic, hyperglycemic, and diuretic actions. nih.gov |

| 2-(2-benzofuranyl)-2-imidazoline (2-BFI) | Rat model of focal cerebral ischemia | Neuroprotective effects. nih.gov |

This table summarizes the systemic effects of related imidazoline derivatives in animal models.

Central Nervous System (CNS) Effects in Rodent Models

Xylazine (B1663881), an analogue of clonidine, functions as an α2-adrenergic receptor agonist, leading to a decrease in the release of norepinephrine (B1679862) and dopamine (B1211576) in the central nervous system. This mechanism of action results in significant CNS depression, manifesting as sedation, muscle relaxation, and analgesia. usdoj.gov In rodent models, particularly rats, xylazine administration has been shown to dose-dependently decrease locomotor activity and induce a state of sedation. biorxiv.org

Neurobehavioral studies in rats have demonstrated that xylazine can induce significant changes in motor performance and cognitive behavior. researchgate.net At lower doses, it produces a calming effect and reduces spontaneous movement, while higher doses can lead to profound sedation and hypnosis. usdoj.govbiorxiv.org Research has also indicated that xylazine can induce modest but prolonged brain and body hypothermia in rats. biorxiv.org The sedative and muscle relaxant properties are central to its use in veterinary medicine, often in combination with other agents like ketamine for anesthesia in laboratory animals. illinois.eduopenveterinaryjournal.com Studies have shown that the combination of xylazine and ketamine provides rapid induction of anesthesia and is suitable for short surgical procedures in rats. openveterinaryjournal.com

| Observed CNS Effect | Rodent Model | Key Findings |

| Sedation/Hypnosis | Rats | Dose-dependent decrease in locomotor activity and induction of a sleep-like state. biorxiv.org |

| Muscle Relaxation | Rats | Contributes to the overall anesthetic effect, often utilized in combination with ketamine. usdoj.govillinois.edu |

| Hypothermia | Rats | Induces a modest but prolonged decrease in both brain and body temperature. biorxiv.org |

| Analgesia | Mice, Rats | Demonstrates significant antinociceptive effects in various acute pain models. usdoj.govsemanticscholar.org |

Cardiovascular System Modulation in Preclinical Species

The cardiovascular effects of xylazine are complex and are characterized by a biphasic response, particularly concerning blood pressure. Upon intravenous administration in species such as dogs and horses, there is an initial, transient increase in blood pressure (hypertension), which is then followed by a more sustained period of hypotension. nih.govresearchgate.netresearchgate.net This initial hypertensive phase is attributed to the activation of peripheral α2-adrenoceptors on vascular smooth muscle, leading to vasoconstriction. The subsequent and more dominant hypotensive effect results from the centrally mediated reduction in sympathetic outflow. nih.gov

Bradycardia, or a significant decrease in heart rate, is a consistent and prominent cardiovascular effect of xylazine across various preclinical species, including rabbits, dogs, and horses. nih.govresearchgate.netresearchgate.net This is a result of both the centrally mediated decrease in sympathetic tone and a reflex response to the initial increase in blood pressure. Studies have also reported a decrease in cardiac output. nih.govresearchgate.net Atrio-ventricular blocks have been observed following its administration in horses. researchgate.net These significant cardiovascular modulations necessitate careful monitoring in experimental settings.

| Cardiovascular Parameter | Preclinical Species | Observed Effect |

| Arterial Blood Pressure | Dogs, Horses | Initial transient hypertension followed by sustained hypotension. nih.govresearchgate.netresearchgate.net |

| Heart Rate | Rabbits, Dogs, Horses | Significant and sustained decrease (bradycardia). nih.govresearchgate.netresearchgate.net |

| Cardiac Output | Rabbits, Dogs | Statistically significant decrease. nih.govresearchgate.net |

| Peripheral Resistance | Dogs | Initial increase. nih.govresearchgate.net |

| Cardiac Rhythm | Horses | Atrio-ventricular blocks have been reported. researchgate.net |

Analgesic Properties in Animal Pain Models

Xylazine is widely recognized for its potent analgesic properties, which are mediated through the activation of α2-adrenergic receptors in the brain and spinal cord. usdoj.gov This activation inhibits the release of nociceptive neurotransmitters, thereby dampening the transmission of pain signals. Its efficacy has been demonstrated in a variety of animal pain models.

In acute pain models, such as the hot plate test in mice, xylazine has been shown to produce a significant analgesic effect. semanticscholar.org It is effective in managing both somatic and visceral pain. The analgesic effects are a key component of its utility in veterinary medicine, allowing for the performance of diagnostic and minor surgical procedures. usdoj.gov The combination of xylazine with other analgesics or anesthetics, such as ketamine, is a common practice to enhance the quality and duration of analgesia while potentially reducing the required doses of each agent. openveterinaryjournal.comsemanticscholar.org

Comparative Preclinical Efficacy Studies with Related Compounds

The preclinical efficacy of xylazine is often compared to other α2-adrenergic agonists used in veterinary medicine, such as detomidine (B1200515), medetomidine (B1201911), and dexmedetomidine (B676). These compounds share a similar mechanism of action but differ in their receptor selectivity and pharmacokinetic profiles, leading to variations in their sedative and analgesic potency and duration of action.

In horses, comparative studies have shown that detomidine and medetomidine can induce a more prolonged cardiovascular depression compared to xylazine. researchgate.net For instance, the decrease in cardiac index was observed to be more sustained with higher doses of detomidine than with a standard dose of xylazine. researchgate.net While all three compounds produce an initial hypertension followed by hypotension, the duration and magnitude of these effects can vary. researchgate.net

In dogs, dexmedetomidine has been compared with xylazine as a premedicant for general anesthesia. Studies have indicated that dexmedetomidine, being a more selective α2-agonist, can provide profound sedation and analgesia at lower doses compared to xylazine. researchgate.net This increased selectivity may also contribute to a different profile of cardiovascular effects. One study noted that the recovery time from anesthesia was significantly shorter in dogs that received dexmedetomidine compared to those that received xylazine. researchgate.net Similarly, in horses, epidural administration of clonidine, another α2-agonist, produced comparable behavioral and cardiorespiratory changes to xylazine, though at different doses. researchgate.net

| Compound | Preclinical Species | Comparative Efficacy/Finding |

| Detomidine | Horses | Produces more prolonged cardiovascular depression compared to xylazine. researchgate.net |

| Medetomidine | Horses | Induces dose-dependent cardiovascular depression similar to detomidine and more prolonged than xylazine. researchgate.net |

| Dexmedetomidine | Dogs | More potent sedative and analgesic; allows for quicker recovery from anesthesia compared to xylazine. researchgate.net |

| Clonidine | Horses | Produces similar cardiorespiratory and behavioral changes to xylazine when administered epidurally. researchgate.net |

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Receptor Binding Profiles

The affinity of 2,3-Xylidine, N-(2-imidazolin-2-yl)- for alpha-adrenergic and imidazoline (B1206853) receptors is highly sensitive to alterations in its three main structural components: the xylidine (B576407) ring, the imidazoline ring, and the linker region connecting them.

The substitution pattern on the aromatic xylidine ring plays a pivotal role in determining the alpha-adrenergic activity. For clonidine, a structurally related compound, it has been demonstrated that the presence of ortho substituents on the phenyl ring is critical for its alpha-2 adrenergic agonist activity. This is attributed to the steric hindrance provided by these substituents, which forces the phenyl and imidazoline rings into a non-coplanar conformation. This specific three-dimensional arrangement is believed to be essential for optimal interaction with the alpha-2 adrenoceptor.

In the case of 2,3-Xylidine, N-(2-imidazolin-2-yl)-, the two methyl groups at the ortho and meta positions of the phenyl ring are key determinants of its pharmacological profile. The following table illustrates the hypothetical impact of various substituents on the xylidine ring, based on established SAR principles for this class of compounds.

| Substituent at Position 2 | Substituent at Position 3 | Predicted Impact on Alpha-2 Adrenergic Agonist Activity |

| CH₃ | CH₃ | High agonist activity due to optimal steric bulk and lipophilicity. |

| Cl | Cl | Potent agonist activity, similar to clonidine, due to steric and electronic effects. |

| H | H | Significantly reduced or abolished agonist activity due to lack of steric hindrance. |

| OCH₃ | H | Moderate to low activity, as methoxy (B1213986) group may not provide sufficient steric bulk. |

| NO₂ | H | Reduced activity, as the electronic properties of the nitro group may be unfavorable. |

The 2-aminoimidazoline (B100083) moiety is a crucial pharmacophore for alpha-2 adrenergic and imidazoline receptor binding. The basicity of the guanidine-like system within the imidazoline ring allows for the formation of a salt bridge with an acidic residue in the receptor binding pocket. The conformation of this ring and any substitutions upon it can significantly modulate binding affinity.

Substitutions on the imidazoline ring are generally not well-tolerated for maintaining high alpha-2 agonist activity. The unsubstituted imidazoline ring appears to be optimal for fitting into the receptor's binding site.

| Imidazoline Ring Modification | Predicted Impact on Alpha-2 Adrenergic Agonist Activity |

| Unsubstituted | Optimal for high-affinity binding. |

| N-methylation | Reduced activity due to steric hindrance and altered basicity. |

| C4/C5 substitution | Generally leads to a decrease in agonist activity, though some substitutions may confer antagonist properties. |

| Ring opening (e.g., to ethylenediamine) | Variable effects, but generally reduces affinity and selectivity for alpha-2 receptors. |

The exocyclic nitrogen atom that bridges the xylidine and imidazoline rings is a key structural feature. Modifications to this linker region can have profound effects on the compound's activity. The length and nature of this bridge are critical for the correct spatial orientation of the two ring systems.

For many alpha-adrenergic imidazolines, a single atom linker (typically nitrogen or carbon) is optimal for activity. Altering the length or rigidity of this linker can lead to a significant loss of potency.

| Linker Modification | Predicted Impact on Alpha-2 Adrenergic Agonist Activity |

| -NH- (as in 2,3-Xylidine, N-(2-imidazolin-2-yl)-) | Optimal for high agonist activity. |

| -CH₂- | Can maintain activity, suggesting a single atom bridge is key. |

| -NH-CH₂- | Reduced activity due to increased linker length and flexibility. |

| Direct connection (no linker) | Abolished activity due to improper orientation of the ring systems. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

The development of a predictive QSAR model for 2,3-Xylidine, N-(2-imidazolin-2-yl)- analogs would involve the synthesis of a diverse set of related compounds and the determination of their alpha-2 adrenergic receptor binding affinities. A variety of molecular descriptors would then be calculated for each compound, including:

Electronic descriptors: Hammett constants, dipole moment, atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume, Taft steric parameters.

Hydrophobic descriptors: LogP, pi constants.

Topological descriptors: Connectivity indices, shape indices.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms would be employed to generate a QSAR equation that correlates a selection of these descriptors with the observed biological activity. For instance, a hypothetical MLR model for a series of xylidine-imidazoline derivatives might take the form:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(MR) + β₃(logP)

Where IC₅₀ is the concentration required for 50% inhibition of receptor binding, σ is the Hammett constant, MR is the molar refractivity, and logP is the partition coefficient.

A critical step in QSAR modeling is the rigorous validation of the developed model to ensure its predictive power. This is typically achieved through both internal and external validation techniques.

Internal Validation:

Leave-one-out (LOO) cross-validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model.

Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A low correlation coefficient for the randomized models confirms that the original model is not due to chance correlation.

External Validation:

Test set prediction (R²pred): The initial dataset is divided into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability). The model is built using the training set, and its ability to predict the activity of the compounds in the test set is assessed. A high R²pred value (typically > 0.6) indicates good external predictivity.

The statistical significance of the QSAR model is evaluated using parameters such as the correlation coefficient (R²), the standard error of the estimate (s), and the F-statistic. A high R² and F-value, along with a low s-value, indicate a statistically significant and reliable model.

| Validation Parameter | Acceptable Value | Interpretation |

| R² (Correlation Coefficient) | > 0.8 | A large proportion of the variance in the biological activity is explained by the model. |

| q² (Cross-validated R²) | > 0.5 | The model has good internal predictive ability. |

| R²pred (External Validation) | > 0.6 | The model has good external predictive ability for new compounds. |

| F-statistic | High value | The model is statistically significant and not a result of chance. |

| Standard Error (s) | Low value | The model has a small error in its predictions. |

Pharmacophore Modeling and Ligand Design Principles

The exploration of the structure-activity relationships (SAR) for 2,3-Xylidine, N-(2-imidazolin-2-yl)- and related analogs has led to the development of pharmacophore models that are crucial for the design of new ligands with desired affinities and selectivities for adrenergic and imidazoline receptors. These models delineate the essential structural features required for molecular recognition and activation of these receptors.

Quantitative structure-activity relationship (QSAR) studies on broader series of 2-substituted imidazolines have provided insights that are applicable to 2,3-Xylidine, N-(2-imidazolin-2-yl)-. Three-dimensional QSAR (3D-QSAR) analyses have been instrumental in defining the spatial regions where steric and electrostatic interactions can modulate binding affinities. researchgate.net These models help in predicting the activity of novel compounds and guide the optimization of lead structures.

The principles of ligand design for this chemical scaffold are centered on modifying the xylidine and imidazoline moieties to enhance potency and selectivity. Key strategies include:

Substitution on the Aromatic Ring: The nature, position, and size of substituents on the phenyl ring significantly impact the ligand's interaction with the receptor. For instance, lipophilicity and the electronic properties of these substituents can be fine-tuned to improve receptor binding. Studies on clonidine-like analogs have shown that substitutions on the aryl moiety can influence hypotensive activity, with a positive linear correlation observed between the partition coefficient and the biological effect. nih.gov

Modification of the Imidazoline Ring: Alterations to the imidazoline ring, such as substitution or ring expansion, can affect the ligand's affinity and efficacy. The integrity of the core imidazoline structure is generally considered important for maintaining activity at imidazoline receptors.

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing affinity and selectivity for a specific receptor subtype. This can be achieved by incorporating the core structure into more rigid cyclic systems.

The following table summarizes the qualitative structure-activity relationships for 2-(arylamino)-imidazoline derivatives, highlighting the impact of various structural modifications on their activity at α-adrenergic receptors.

| Structural Modification | Effect on Activity | Rationale |

|---|---|---|

| Substitution on the Aryl Ring (e.g., halogens, alkyl groups) | Can increase or decrease affinity and selectivity depending on the position and nature of the substituent. Ortho and meta positions are often key. | Influences electronic properties, lipophilicity, and steric interactions within the receptor binding pocket. |

| Positional Isomerism of Aryl Substituents (e.g., 2,3-dimethyl vs. 2,6-dichloro) | Significantly alters receptor subtype selectivity (e.g., α2 vs. imidazoline receptors). | Changes the overall shape and electronic distribution of the molecule, affecting its fit and interaction with different receptor subtypes. |

| Bridging Atom/Group between Aryl and Imidazoline Rings | Modifications can alter the conformational flexibility and the relative orientation of the two ring systems. | Affects the ability of the pharmacophoric features to align optimally with the complementary residues in the receptor binding site. |

| Substitution on the Imidazoline Ring | Generally leads to a decrease in activity, especially at imidazoline receptors. | The unsubstituted imidazoline ring is considered a key pharmacophoric element for interaction with these receptors. |

Metabolism and Preclinical Pharmacokinetics of N 2 Imidazolin 2 Yl 2,3 Xylidine

In Vitro Metabolic Stability and Metabolite Identification

Microsomal and Hepatocyte Stability Assays

Microsomal stability assays utilize subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450s. These assays determine the intrinsic clearance of a compound, providing an initial estimate of its metabolic rate. Hepatocyte stability assays use intact liver cells, offering a more comprehensive picture of metabolism as they contain both phase I and phase II enzymes, as well as active transport mechanisms.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

|---|---|---|

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Identification of Primary Metabolic Pathways and Enzymes (e.g., Cytochrome P450)

The cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast number of drugs. Identifying the specific CYP isoforms that metabolize a drug is crucial for predicting potential drug-drug interactions. For instance, if a drug is metabolized by a specific CYP enzyme, co-administration with another drug that inhibits or induces that same enzyme can lead to altered plasma concentrations and potential toxicity or loss of efficacy.

There is a notable lack of specific information in the scientific literature identifying the primary metabolic pathways and the specific cytochrome P450 enzymes involved in the metabolism of N-(2-Imidazolin-2-yl)-2,3-xylidine. While it is generally understood that imidazoline (B1206853) derivatives can undergo metabolism, the precise enzymatic reactions and the isoforms responsible for the biotransformation of this particular compound have not been publicly documented. For the related compound oxymetazoline (B75379), in vitro studies have identified CYP2C19 as a key enzyme in its metabolism. nih.gov However, it is important to note that such findings cannot be directly extrapolated to N-(2-Imidazolin-2-yl)-2,3-xylidine without specific experimental verification.

Characterization of Metabolites via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and structurally elucidate drug metabolites. nih.govyoutube.com This process involves incubating the parent drug with a metabolic system, such as liver microsomes, followed by chromatographic separation of the resulting metabolites and their subsequent fragmentation and analysis by mass spectrometry.

A detailed characterization of the metabolites of N-(2-Imidazolin-2-yl)-2,3-xylidine using LC-MS/MS has not been reported in the available scientific literature. Therefore, the structures and metabolic fate of this compound remain to be elucidated.

Preclinical Absorption, Distribution, and Excretion Studies

Understanding a drug's absorption, distribution, and excretion (ADME) properties is fundamental to preclinical development. In vitro models are valuable tools for predicting these characteristics in vivo.

Permeability Assays (e.g., Caco-2, PAMPA)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. nih.gov This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion across a lipid membrane, offering a high-throughput method for assessing permeability. evotec.com

Specific data from either Caco-2 or PAMPA assays for N-(2-Imidazolin-2-yl)-2,3-xylidine are not available in the published literature. Such studies would provide valuable insights into its potential for oral absorption by classifying it as having low, medium, or high permeability.

| Direction | Apparent Permeability (Papp, x 10^-6 cm/s) | Efflux Ratio |

|---|---|---|

| Apical to Basolateral (A→B) | Data not available | Data not available |

| Basolateral to Apical (B→A) | Data not available |

| pH | Effective Permeability (Pe, x 10^-6 cm/s) |

|---|---|

| 5.0 | Data not available |

| 6.2 | Data not available |

| 7.4 | Data not available |

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and pharmacological effect. wikipedia.org Only the unbound fraction of a drug is free to distribute into tissues and interact with its target receptors.

Information regarding the plasma protein binding characteristics of N-(2-Imidazolin-2-yl)-2,3-xylidine is not available in the public domain. Determining the percentage of this compound that binds to plasma proteins would be a critical step in understanding its pharmacokinetic profile.

| Species | Percent Bound (%) |

|---|---|

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

Tissue Distribution in Animal Models

N-(2-Imidazolin-2-yl)-2,3-xylidine is characterized by its lipophilic nature, which results in a large apparent volume of distribution (1.9 to 2.7 L/kg) and rapid, extensive penetration into various tissues following administration in preclinical species such as cattle, horses, sheep, and dogs. europa.eufao.org Its ability to quickly cross biological membranes allows for prompt distribution throughout the body, including the central nervous system. mdpi.com

Studies in multiple animal models have shown a consistent pattern of rapid distribution to highly perfused organs. Within minutes of intravenous administration, the highest concentrations of the compound are typically found in the brain and kidneys. mdpi.comnih.gov This swift accumulation in the central nervous system is consistent with its pharmacological effects.

In a study involving mice, the compound was found to be primarily distributed to the liver, kidneys, and stomach. vcu.edu Research in cattle provides more specific quantitative data on tissue concentrations. Following intravenous administration, the kidney consistently contains the highest concentration of N-(2-imidazolin-2-yl)-2,3-xylidine. mdpi.com The liver and muscle tissues tend to have similar, lower concentrations, while fat tissue exhibits relatively low levels of the compound. mdpi.com This distribution pattern suggests that while the compound is widely distributed, it preferentially accumulates in key organs of metabolism and excretion.

Table 1: Concentration of N-(2-Imidazolin-2-yl)-2,3-xylidine in Bovine Tissues Source: Adapted from research findings on raw tissue concentrations in cattle. mdpi.com

| Tissue | Mean Concentration (ng/g) - Group 1 | Mean Concentration (ng/g) - Group 2 |

|---|---|---|

| Kidney | 1562 | 4093.6 |

| Liver | Data not specified | Data not specified |

| Muscle | 140.35 | 304.07 |

| Fat | Relatively low concentrations | Relatively low concentrations |

Excretion Routes and Mass Balance Studies in Preclinical Species

The elimination of N-(2-imidazolin-2-yl)-2,3-xylidine from the body is rapid and occurs primarily through extensive metabolism followed by renal excretion. europa.eufao.org Mass balance studies using radiolabeled compounds have been crucial in determining the routes and extent of its excretion in various preclinical species.